Androst-4-en-3-one

Übersicht

Beschreibung

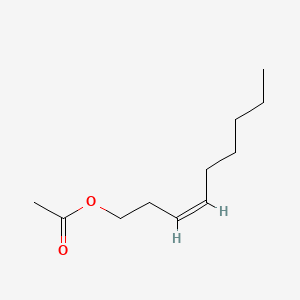

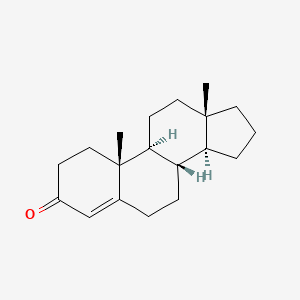

Androst-4-en-3-one, also known as Androstenedione or 4-androstenedione, is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It serves as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . It has a molecular formula of C19H28O and an average mass of 272.425 Da .

Synthesis Analysis

The ability of five fungal species belonging to two genera of Aspergillus and Fusarium has been examined in the microbial transformation of androst-4-ene-3, 17-dione (AD) . AD was converted by cultures of Aspergillus sp. PTCC 5266 to form 11α-hydroxy-AD as the only product, with a yield of 86% in 3 days . Moreover, two hydroxylated metabolites 11α-hydroxy-AD and 7β-hydroxy-AD were isolated in biotransformation of AD by A. nidulans .

Molecular Structure Analysis

The molecular structure of Androst-4-en-3-one can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

Androst-4-ene-3,17-dione (AD) undergoes various chemical reactions. For instance, it was metabolized by F. oxysporum to produce 14α-hydroxy-AD and testosterone . Microbial transformation of AD by F. solani led to the production of 11α-hydroxy-AD and testosterone . AD was reduced at the 17-position by F. fujikuroi to produce testosterone .

Physical And Chemical Properties Analysis

Androst-4-en-3-one has a molecular formula of C19H28O and an average mass of 272.425 Da . The mono-isotopic mass is 272.214020 Da .

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) can be applied to determine the position and configuration of unknown hydroxyl groups in steroidal molecules, including androst-4-ene derivatives (Kawazoe, Sato, Okamoto, & Tsuda, 1963).

Studies on boar testicular and adrenal tissue revealed that androst-16-enes are formed from C21 and C19 steroids, suggesting that androst-4-ene-3,17-dione and testosterone might be involved in androst-16-ene formation (Ahmad & Gower, 1968).

The product "1-Androsterone," identified as 3β-hydroxy-5α-androst-1-en-17-one, and its urinary elimination after administration have been studied, providing insights into its use as a dietary supplement and its detection in doping analysis (Parr et al., 2011).

The affinity of androst-4-en-3-one derivatives for putative progesterone receptors can be quantitatively related to their chemical structure, providing insights into the relationships between steroid structure and receptor binding (Lee, Kollman, Marsh, & Wolff, 1977).

A study on the application of immobilized Cholest-4-en-3-one Δ1-Dehydrogenase for dehydrogenation of steroids, including androst-4-en-3-one, highlights the potential use of immobilized enzymes in steroid transformation (Tataruch et al., 2020).

The impurity profile of 5α-androst-2-ene-17-one was investigated using chromatographic methods, aiding in the understanding of steroid purity and composition (Görög et al., 1988).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZLHAVPJYYIQ-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319188 | |

| Record name | 17-Deoxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androst-4-en-3-one | |

CAS RN |

2872-90-4 | |

| Record name | Androst-4-en-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Deoxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-methoxy-3-methyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B577135.png)

![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)

![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)